REACTION_SMILES
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[O:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1.[nH:1]1[n:2][cH:3][cH:4][c:5]1[CH:6]1[CH2:7][N:8]([C:12]([O:13][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)=[O:21])[CH2:9][CH2:10][CH2:11]1>>[nH:1]1[n:2][cH:3][cH:4][c:5]1[CH:6]1[CH2:7][NH:8][CH2:9][CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N1CCCC(c2ccn[nH]2)C1
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Name
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Type
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product
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Smiles
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c1cc(C2CCCNC2)[nH]n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |